molecular formula C16H16N4O4S B2374473 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 899732-30-0

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2374473
CAS RN: 899732-30-0
M. Wt: 360.39
InChI Key: TTXTUBQWZDZGAR-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have been found to have various biological activities. They have been found to inhibit tyrosine kinases, which is responsible for their antitumor activity . They also have antibacterial and antifungal activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridopyrimidines can undergo various chemical reactions, including recyclizations .

Scientific Research Applications

Computational Chemistry and Molecular Docking

Mechanism of Action

Target of Action

The compound, also known as 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide, primarily targets dihydrofolate reductase (DHFR) , some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes, including cell growth and division.

Mode of Action

The compound’s interaction with its targets involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 . This interaction results in changes in the activity of the targeted enzymes, thereby affecting the cellular processes they regulate.

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. For instance, the inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. This disruption can lead to the inhibition of cell growth and division .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can impact the compound’s bioavailability, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its targets. For example, the inhibition of DHFR can lead to antitumor effects, as observed in the case of piritrexim .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the lipid environment of cells can facilitate the diffusion of the compound into the cells due to its lipophilic nature . This can enhance the compound’s interaction with its intracellular targets, thereby influencing its therapeutic efficacy.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-19-14-13(15(22)20(2)16(19)23)11(5-6-17-14)25-9-12(21)18-8-10-4-3-7-24-10/h3-7H,8-9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXTUBQWZDZGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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